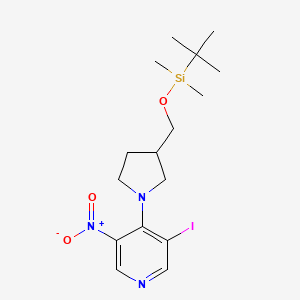

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine

CAS No.: 1186310-82-6

Cat. No.: VC2918909

Molecular Formula: C16H26IN3O3Si

Molecular Weight: 463.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186310-82-6 |

|---|---|

| Molecular Formula | C16H26IN3O3Si |

| Molecular Weight | 463.39 g/mol |

| IUPAC Name | tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane |

| Standard InChI | InChI=1S/C16H26IN3O3Si/c1-16(2,3)24(4,5)23-11-12-6-7-19(10-12)15-13(17)8-18-9-14(15)20(21)22/h8-9,12H,6-7,10-11H2,1-5H3 |

| Standard InChI Key | LDAXNEJQOMFZOT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2[N+](=O)[O-])I |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2[N+](=O)[O-])I |

Introduction

Chemical Structure and Properties

Structural Identification

The compound is officially registered with CAS number 1186310-82-6 and has been cataloged in several chemical databases including PubChem (Compound ID: 46737887) and ChemSpider (ID: 25073118) . Its IUPAC name, tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane, reflects its complex structural arrangement.

Alternative Nomenclature

The compound is known by several alternative names in chemical databases and literature:

-

4-(3-{[(TERT-BUTYLDIMETHYLSILYL)OXY]METHYL}PYRROLIDIN-1-YL)-3-IODO-5-NITROPYRIDINE

-

4-[3-({[Dimethyl(2-methyl-2-propanyl)silyl]oxy}methyl)-1-pyrrolidinyl]-3-iodo-5-nitropyridine

-

4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine

-

Pyridine, 4-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitro-

These alternative names reflect different naming conventions and nomenclature systems but all refer to the same chemical entity.

Functional Group Analysis

Key Structural Elements

The structural architecture of 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine can be analyzed in terms of its key functional groups and their chemical implications:

-

Pyridine Core: The six-membered heterocyclic aromatic ring containing one nitrogen atom serves as the primary scaffold for the molecule. This electron-deficient aromatic system influences the compound's reactivity and provides directionality for substitution reactions .

-

Iodo Substituent: Positioned at C-3 of the pyridine ring, the iodine atom represents an excellent leaving group for various substitution reactions, particularly palladium-catalyzed cross-couplings. This functional group is particularly valuable for synthetic chemists seeking to elaborate the structure further through formation of new carbon-carbon bonds.

-

Nitro Group: Located at C-5 of the pyridine ring, this strongly electron-withdrawing group affects the electronic distribution in the aromatic system. The nitro group's electron-withdrawing nature activates the pyridine ring toward nucleophilic substitution reactions, particularly at positions ortho and para to it .

-

Pyrrolidine Ring: Attached at the C-4 position of the pyridine, this five-membered nitrogen heterocycle introduces basicity and potential for hydrogen bonding. The pyrrolidine ring also contains a substitution point at its 3-position, where the protected hydroxymethyl group is located .

-

Tert-butyldimethylsilyloxy Group: This bulky silyl ether serves as a protecting group for the hydroxymethyl functionality on the pyrrolidine ring. The TBDMS group provides stability under various reaction conditions while allowing selective deprotection under specific conditions, such as treatment with fluoride sources .

Chemical Reactivity Implications

The compound's unique arrangement of functional groups creates several reactive sites that can be exploited in synthetic chemistry:

-

The iodo substituent at C-3 of the pyridine ring is particularly valuable for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents.

-

The nitro group at C-5 activates the pyridine ring toward nucleophilic substitution and may also be reduced to form an amino group under appropriate conditions, opening additional synthetic pathways.

-

The protected hydroxymethyl group on the pyrrolidine ring represents a potential point for further functionalization after deprotection of the silyl ether.

-

The pyrrolidine nitrogen provides a basic site that may participate in acid-base interactions or serve as a hydrogen bond acceptor in molecular recognition events.

Applications and Research Context

Synthetic Applications

While the search results provide limited specific information about applications of 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine, its structural features suggest several potential uses in synthetic chemistry:

-

Building Block: The compound likely serves as an advanced intermediate in multi-step organic synthesis, particularly for the preparation of more complex molecules containing functionalized pyridine-pyrrolidine scaffolds .

-

Cross-Coupling Substrate: The presence of the iodo substituent makes this compound an excellent candidate for various metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules through carbon-carbon bond formation.

-

Protected Intermediate: The TBDMS protecting group suggests that this compound represents a protected form of a hydroxymethyl-containing intermediate, which might be used in synthetic sequences requiring selective protection and deprotection strategies .

Related Compounds

Structural Analogs

The search results reveal information about a structurally related compound, 5-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-chloro-3-iodopyridine (CAS: 1203499-04-0), which differs from our target compound in the position of substituents and the replacement of the nitro group with a chloro substituent . This related compound has a molecular weight of 452.8 g/mol and shares the same pyrrolidine and TBDMS ether functional groups, suggesting a potential common synthetic origin or application area .

Another related compound mentioned in the search results is (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl) piperidine-1-carboxylate, which shares some structural similarities but contains a different heterocyclic core structure .

Synthetic Relationships

The search results include a reference to a synthetic procedure involving (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which suggests that similar synthetic approaches might be applicable to our target compound . This information indicates that nucleophilic substitution reactions involving pyrrolidine or piperidine derivatives with iodo-substituted heterocycles represent a viable synthetic strategy for preparing compounds in this structural class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume